1-Bromo-4-dodecylbenzene
Overview
Description
1-Bromo-4-dodecylbenzene is an organic compound with the molecular formula C18H29Br. It is a colorless to light yellow liquid at room temperature and is primarily used in organic synthesis and various industrial applications .
Preparation Methods
1-Bromo-4-dodecylbenzene can be synthesized through the bromination of 4-dodecylbenzene. The reaction typically involves the addition of bromine to 4-dodecylbenzene in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position .
Industrial Production Methods
Chemical Reactions Analysis
1-Bromo-4-dodecylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding dodecylbenzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: It can be reduced to form 4-dodecylbenzene by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: 4-Dodecylphenol, 4-Dodecylaniline.
Oxidation: 4-Dodecylbenzoic acid.
Reduction: 4-Dodecylbenzene.
Scientific Research Applications
1-Bromo-4-dodecylbenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of surfactants and polymers.
Biological Studies: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industrial Applications: Utilized in the manufacture of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1-Bromo-4-dodecylbenzene involves its ability to undergo substitution reactions, where the bromine atom can be replaced by various nucleophiles. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparison with Similar Compounds
1-Bromo-4-dodecylbenzene can be compared with other similar compounds such as:
1-Bromo-4-methylbenzene: Similar in structure but with a shorter alkyl chain.
1-Bromo-4-hexylbenzene: Has a medium-length alkyl chain compared to the longer chain in this compound.
1-Bromo-4-octylbenzene: Another compound with an intermediate alkyl chain length.
Uniqueness: : this compound is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in material science and organic synthesis .
Properties
IUPAC Name |
1-bromo-4-dodecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFMRBISTZHCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568511 | |
Record name | 1-Bromo-4-dodecylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126930-72-1 | |
Record name | 1-Bromo-4-dodecylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-n-hexadecylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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